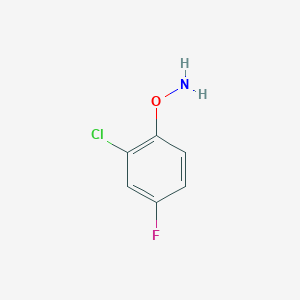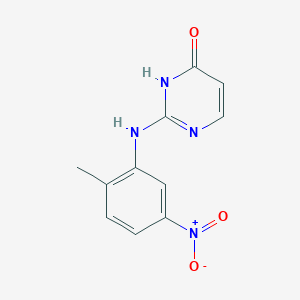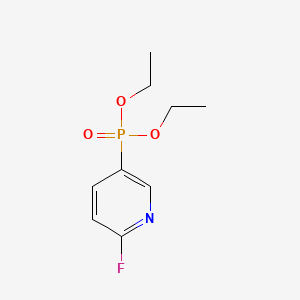
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene is an organic compound with the molecular formula C9H7Br5O. It is a brominated aromatic ether, characterized by the presence of multiple bromine atoms attached to the benzene ring and the propoxy group. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibromo-2-(2,3-dibromopropoxy)benzene typically involves the bromination of 1,3-dibromobenzene followed by the reaction with 2,3-dibromopropanol. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and catalysts like aluminum bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine and appropriate catalysts under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
化学反应分析
Types of Reactions
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium hydroxide or potassium iodide.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium iodide, solvents like acetone or ethanol.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dehalogenated products or alcohols.
科学研究应用
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized as a flame retardant due to its brominated structure, which imparts fire-resistant properties to materials
作用机制
The mechanism of action of 1,3-Dibromo-2-(2,3-dibromopropoxy)benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,3,5-Tribromo-2-(2,3-dibromopropoxy)benzene: Similar structure with additional bromine atoms on the benzene ring.
2,3-Dibromo-1-propanol: A simpler brominated compound used as a precursor in the synthesis of more complex molecules.
Uniqueness
1,3-Dibromo-2-(2,3-dibromopropoxy)benzene is unique due to its specific arrangement of bromine atoms and the propoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry, where its specific reactivity and properties are required .
属性
分子式 |
C9H8Br4O |
|---|---|
分子量 |
451.77 g/mol |
IUPAC 名称 |
1,3-dibromo-2-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H8Br4O/c10-4-6(11)5-14-9-7(12)2-1-3-8(9)13/h1-3,6H,4-5H2 |
InChI 键 |
ZVVQBGGDICWXEY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Benzo[g]indazole-3-carboxylic acid](/img/structure/B13688272.png)

![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B13688290.png)

![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)


![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)



